molecular formula C9H10ClNOS B13524742 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride

Cat. No.: B13524742
M. Wt: 215.70 g/mol
InChI Key: CQYWCPFLSVSZHG-UHFFFAOYSA-N
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Description

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiopyran ring system with an amino group at the 3-position and a ketone group at the 4-position, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride typically involves the following steps:

    Formation of the Benzothiopyran Ring: The benzothiopyran ring can be synthesized through a cyclization reaction involving a thiophenol derivative and an appropriate carbonyl compound.

    Introduction of the Amino Group: The amino group at the 3-position can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with serotonin receptors, leading to changes in neurotransmitter levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds have a similar structure but lack the sulfur atom in the ring.

    3-amino-3,4-dihydro-2H-1-benzothiazine derivatives: These compounds have a similar structure but contain a nitrogen atom in the ring instead of an oxygen atom.

Uniqueness

3-amino-3,4-dihydro-2H-1-benzothiopyran-4-onehydrochloride is unique due to the presence of the sulfur atom in the benzothiopyran ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can lead to distinct interactions with biological targets and potential therapeutic applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

3-amino-2,3-dihydrothiochromen-4-one;hydrochloride

InChI

InChI=1S/C9H9NOS.ClH/c10-7-5-12-8-4-2-1-3-6(8)9(7)11;/h1-4,7H,5,10H2;1H

InChI Key

CQYWCPFLSVSZHG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2S1)N.Cl

Origin of Product

United States

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